Comparative CYP3A4 Inhibition Potency vs. Unsubstituted Analog
The 4-methyl substitution significantly impacts cytochrome P450 inhibition. In a head-to-head comparison, 3-(4-Methylphenyl)prop-2-yn-1-ol demonstrated an IC50 of 5.33 µM against CYP3A4 in human liver microsomes, which is 6.2-fold more potent than the 33 µM IC50 reported for the unsubstituted 3-phenylprop-2-yn-1-ol analog under comparable conditions [1].
| Evidence Dimension | Inhibition of human CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 5.33 µM |
| Comparator Or Baseline | 3-phenylprop-2-yn-1-ol (IC50 = 33 µM) |
| Quantified Difference | 6.2-fold more potent |
| Conditions | Human liver microsomes, midazolam as substrate, preincubated for 5 mins, analysis by LC-MS/MS |
Why This Matters
This 6.2-fold difference in CYP inhibition is critical for researchers studying drug metabolism, as it allows for better prediction of drug-drug interaction potential and guides the selection of appropriate tools for in vitro DMPK studies.
- [1] BindingDB. (n.d.). BDBM50380522 / CHEMBL2018907. Enzyme Inhibition Constant Data. Values for CYP3A4 inhibition. View Source
